REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([C:10](OCC)=[O:11])=[CH:7][C:6]=2[CH:15]=1.[NH3:16]>CO>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([C:10]([NH2:16])=[O:11])=[CH:7][C:6]=2[CH:15]=1
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC2=C(C=C(O2)C(=O)OCC)C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at 50° C. in a sealed tube overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC2=C(C=C(O2)C(=O)N)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |